3-Methyl-4-cinnolinol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-cinnolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-9(12)7-4-2-3-5-8(7)11-10-6/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRPDIPJOFBYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223423 | |
| Record name | 3-Methyl-4-cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7317-82-0 | |
| Record name | 3-Methyl-4-cinnolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007317820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC85323 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-4-cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-4-CINNOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1G7II8M3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Spectroscopic Characterization and Structural Elucidation of 3 Methyl 4 Cinnolinol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 3-Methyl-4-cinnolinol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the methyl group protons and the aromatic protons of the cinnoline (B1195905) ring system.
The methyl protons at the C-3 position would likely appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.0-3.0 ppm. The exact chemical shift is influenced by the electronic effects of the heterocyclic ring. The aromatic protons on the benzene (B151609) portion of the cinnoline ring would resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) of these aromatic protons would depend on their relative positions and the electronic influence of the neighboring nitrogen atoms and the hydroxyl group. For instance, protons adjacent to the nitrogen atoms are expected to be deshielded and thus appear at a higher chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (at C-3) | 2.0 - 3.0 | Singlet |
| Aromatic Protons | 7.0 - 8.5 | Multiplets |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The carbon of the methyl group is expected to appear in the upfield region, typically between δ 15-25 ppm. The aromatic and heterocyclic carbon atoms will resonate in the downfield region, generally from δ 110 to 160 ppm. The carbon atom C-4, being attached to the electronegative oxygen atom of the hydroxyl group, is expected to be significantly deshielded and would likely appear at a higher chemical shift, potentially in the range of δ 150-160 ppm. Similarly, the carbon atoms adjacent to the nitrogen atoms (C-4a and C-8a) would also experience deshielding effects. Quaternary carbons, those not bonded to any hydrogen atoms (e.g., C-3, C-4, C-4a, C-8a), often exhibit weaker signals in ¹³C NMR spectra.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar heterocyclic systems.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (at C-3) | 15 - 25 |
| Aromatic/Heterocyclic Carbons | 110 - 150 |
| C-4 (bearing -OH) | 150 - 160 |
| C-3, C-4a, C-8a (Quaternary) | Variable (downfield) |
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group at the C-4 position. The sharpness and exact position of this band can provide information about hydrogen bonding. The C-H stretching vibrations of the methyl group and the aromatic ring are expected to appear in the range of 2850-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations within the cinnoline ring system would likely give rise to a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region. The C-O stretching vibration of the hydroxyl group would be observed in the 1200-1300 cm⁻¹ range. The region below 1000 cm⁻¹, known as the fingerprint region, would contain a complex pattern of bands that is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Table 3: Predicted IR Absorption Frequencies for this compound This table is generated based on characteristic IR absorption ranges for organic functional groups.
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| -OH | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic/Methyl C-H | C-H Stretch | 2850 - 3100 |
| C=C / C=N (Aromatic) | Ring Stretch | 1400 - 1650 |
| C-O | C-O Stretch | 1200 - 1300 |
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Chromophores
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the cinnoline chromophore.
Aromatic and heterocyclic systems like cinnoline typically exhibit multiple absorption bands in the UV region. These bands arise from π → π* and n → π* electronic transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are typically less intense and appear at longer wavelengths. The position and intensity of these absorption maxima can be influenced by the solvent polarity and the presence of substituents. The methyl and hydroxyl groups on the cinnoline ring are expected to cause shifts in the absorption bands (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) compared to the unsubstituted cinnoline molecule.
Table 4: Predicted UV-Vis Absorption Maxima for this compound This table is generated based on typical electronic transitions for N-heterocyclic aromatic compounds.
| Electronic Transition | Predicted Wavelength Range (nm) |
| π → π | 200 - 300 |
| n → π | > 300 |
Application of Spectroscopic Methods in Purity and Structural Analysis within Cinnoline Chemistry
The structural confirmation and purity assessment of cinnoline derivatives rely on the synergistic use of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides unique and complementary information, allowing for a comprehensive characterization of the molecule.
Purity Analysis
Before detailed structural analysis, establishing the purity of a sample is critical to ensure that the observed spectroscopic signals belong to the target compound and not to residual solvents, starting materials, or byproducts.
Quantitative ¹H NMR (qHNMR) Spectroscopy: This technique has emerged as a powerful primary method for determining the absolute purity of organic compounds. nih.govnih.gov It is considered an orthogonal technique to chromatography, meaning it relies on a different physical principle, making it ideal for verifying the purity of a chromatographically purified substance. nih.govacs.org The method involves accurately weighing the analyte and a certified internal standard of known purity into an NMR tube. By comparing the integral of a specific, well-resolved proton signal from the analyte with a signal from the standard, the exact mass and therefore the percentage purity of the analyte can be calculated with high precision. acs.org For this compound, the sharp singlet of the C3-methyl group would be an ideal candidate for quantification.
Chromatographic Methods Coupled with Spectroscopy: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often used to separate impurities. The purity is then typically assessed by the relative area of the main peak in the chromatogram. When coupled with a mass spectrometer (LC-MS or GC-MS), this method not only quantifies impurities but can also help in their identification.
Infrared Spectroscopy for Impurity Detection: IR spectroscopy can be a quick check for certain impurities. For instance, the presence of a strong, broad absorption around 3200-3500 cm⁻¹ could indicate residual water, while sharp peaks characteristic of solvents like acetone (B3395972) or ethyl acetate (B1210297) would point to incomplete drying. youtube.com
Structural Analysis
Once the purity is established, a combination of spectroscopic methods is used to confirm the molecular structure. A key structural feature of 4-hydroxycinnolines is their potential for keto-enol tautomerism, existing as either the 4-cinnolinol (B105057) (enol) form or the 4(1H)-cinnolinone (keto) form. Spectroscopic analysis is crucial for determining the predominant tautomer in a given state (solid or in solution). nih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would provide key information regarding its tautomeric form. The presence of a broad O-H stretching band (approx. 3400-3200 cm⁻¹) would be characteristic of the 4-cinnolinol form. Conversely, the presence of a strong C=O stretching absorption (approx. 1650-1680 cm⁻¹) would indicate the predominance of the 4(1H)-cinnolinone tautomer. researchgate.netnih.gov
Table 1: Illustrative IR Absorption Bands for this compound Tautomers
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Tautomer Indicated |
|---|---|---|---|
| O-H | Stretch, H-bonded | 3400 - 3200 (broad) | 4-Cinnolinol (Enol) |
| N-H | Stretch | 3300 - 3100 (medium) | 4(1H)-Cinnolinone (Keto) |
| C-H (Aromatic) | Stretch | 3100 - 3000 (sharp) | Both |
| C-H (Methyl) | Stretch | 2980 - 2850 (sharp) | Both |
| C=O | Stretch | 1680 - 1650 (strong, sharp) | 4(1H)-Cinnolinone (Keto) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic protons on the benzo- portion of the ring system would appear as a complex pattern of multiplets in the downfield region (typically δ 7.0-8.5 ppm). A key diagnostic signal would be a singlet for the methyl group (C3-CH₃), likely appearing around δ 2.5 ppm. The proton on the nitrogen (N-H in the keto form) or the hydroxyl group (O-H in the enol form) would give a signal that is often broad and its chemical shift can vary with solvent and concentration. mdpi.com
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton(s) | Multiplicity | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| H5, H6, H7, H8 | Multiplets | 7.0 - 8.5 | Aromatic protons on the benzene ring. |
| 3-CH₃ | Singlet | ~2.5 | Signal from the methyl group at position 3. |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, one would expect to see nine distinct signals. The methyl carbon would appear at high field (upfield, ~20 ppm). The aromatic and heterocyclic carbons would resonate in the downfield region (~110-160 ppm). The chemical shift of C4 would be particularly informative for the tautomeric state, appearing further downfield in the keto form (as a C=O carbon) than in the enol form (as a C-O carbon).
Mass Spectrometry (MS): MS provides the molecular weight of the compound through the determination of its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide an exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Cinnoline derivatives are known to exhibit a characteristic fragmentation pathway involving the loss of a neutral molecule of nitrogen (N₂, 28 Da), which is a strong indicator of the cinnoline core. core.ac.ukresearchgate.net
Table 3: Expected Mass Spectrometry Fragments for this compound (C₉H₈N₂O)
| Fragment Ion | m/z (Expected) | Identity |
|---|---|---|
| [M]⁺ | 160 | Molecular Ion |
| [M - N₂]⁺ | 132 | Loss of dinitrogen |
Chemical Reactivity and Derivatization of 3 Methyl 4 Cinnolinol
Electrophilic and Nucleophilic Substitution Reactions on the Cinnoline (B1195905) Core
The cinnoline ring system is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature generally renders the ring less reactive towards electrophilic aromatic substitution compared to benzene (B151609), as the nitrogen atoms deactivate the ring. masterorganicchemistry.comyoutube.com Electrophilic attack, when it does occur, typically requires harsh conditions. The position of substitution is directed by the existing substituents. The hydroxyl (or oxo) group at C4 and the methyl group at C3, both being activating groups, would theoretically direct incoming electrophiles to available positions on the benzo portion of the ring.
Conversely, the electron-deficient character of the cinnoline nucleus makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or at positions bearing a good leaving group. mdpi.comnih.gov For 3-Methyl-4-cinnolinol itself, direct nucleophilic substitution on the carbocyclic ring is uncommon without a suitable leaving group. However, derivatization of the hydroxyl group can create such a pathway. For instance, conversion of the hydroxyl to a tosylate or other sulfonate ester would make the C4 position susceptible to displacement by strong nucleophiles.
Transformations Involving the 4-Hydroxyl Group
The 4-hydroxyl group is a primary site of reactivity, participating in tautomerism and serving as a handle for further functionalization through esterification.
A crucial aspect of the chemistry of 4-hydroxycinnolines is their existence in a tautomeric equilibrium with the corresponding 4(1H)-cinnolone form. nuph.edu.uaresearchgate.net This keto-enol tautomerism is a common feature in heterocyclic compounds bearing a hydroxyl group adjacent to a ring nitrogen. For this compound, this equilibrium lies significantly in favor of the more stable amide-like keto form, 3-methylcinnolin-4(1H)-one. ijper.orgnih.gov The stability of the cinnolone form is attributed to the formation of a cyclic amide structure, which possesses considerable resonance stabilization.
| Tautomeric Form | Structure |
|---|---|
| 4-Hydroxy Form (Enol) | This compound |
| 4-Keto Form (Cinnolone) | 3-Methylcinnolin-4(1H)-one |
Spectroscopic evidence, such as NMR and IR, typically confirms the predominance of the cinnolone tautomer in various solvents. nuph.edu.ua
The 4-hydroxyl group of this compound can undergo esterification reactions with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. masterorganicchemistry.com Acetylation, the formation of an acetate (B1210297) ester, is a representative example of this transformation. This reaction is typically carried out by treating the compound with acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.
This reaction proceeds via the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acetylating agent. The product of this reaction is 4-acetoxy-3-methylcinnoline. Such esterification reactions are important for modifying the properties of the molecule or for use as a protecting group strategy in multi-step syntheses.
| Reaction | Reactant | Reagent | Product |
|---|---|---|---|
| Acetylation | This compound | Acetic Anhydride / Pyridine | 4-Acetoxy-3-methylcinnoline |
| Benzoylation | This compound | Benzoyl Chloride / Base | 4-Benzoyloxy-3-methylcinnoline |
Reactions at the 3-Methyl Group
The methyl group at the C3 position is not merely an inert substituent; its proximity to the ring nitrogen atoms imparts a degree of chemical reactivity.
The reactivity of alkyl groups on the cinnoline ring is an area of chemical investigation. Methyl groups attached to heterocyclic rings, particularly at positions alpha or gamma to a ring nitrogen, can exhibit enhanced acidity of their protons compared to simple alkylarenes. dur.ac.uk This is due to the electron-withdrawing inductive effect of the nitrogen atoms and the potential for stabilization of the resulting carbanion through resonance. While extensive studies on the 3-methyl group of this specific cinnolinol are not widely documented, analogies with related heterocycles suggest that this group possesses a degree of reactivity that can be exploited for further chemical modification. researchgate.net
The activated nature of the 3-methyl group's protons allows it to participate in base-catalyzed condensation reactions with aldehydes and ketones, similar to an aldol-type reaction. researchgate.net Upon deprotonation with a suitable strong base (e.g., sodium hydride or lithium diisopropylamide), the resulting carbanion can act as a nucleophile. For example, reaction with an aromatic aldehyde, such as benzaldehyde, would lead to a styryl-substituted cinnoline derivative.
| Reaction Type | Reactants | Conditions | Product Type |
|---|---|---|---|
| Condensation | This compound + Benzaldehyde | Strong Base (e.g., NaH) | 3-(2-phenylvinyl)-4-cinnolinol |
Furthermore, the carbanion generated from the 3-methyl group can be trapped by other electrophiles, such as alkyl halides, in an alkylation reaction. google.com This provides a pathway to extend the carbon chain at the C3 position, introducing ethyl, propyl, or other alkyl groups onto the cinnoline core. These reactions highlight the synthetic utility of the 3-methyl group in creating more complex cinnoline derivatives.
Halogenation and Other Substituent Manipulations on Cinnoline Derivatives
While specific halogenation studies on this compound are not extensively documented, the reactivity of the analogous quinoline (B57606) and cinnoline systems provides insights into potential synthetic pathways. The hydroxyl group at the 4-position can be converted to a chloro group, which then serves as a versatile leaving group for nucleophilic substitution reactions.
A common method for this transformation is treatment with phosphoryl chloride (POCl₃), often in the presence of a base like pyridine or triethylamine. This converts the 4-cinnolinol (B105057) to the corresponding 4-chlorocinnoline (B183215) derivative. The resulting 4-chloro-3-methylcinnoline (B11910197) is an important intermediate for further derivatization.
The chlorine atom at the 4-position of the cinnoline ring is susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov This allows for the introduction of a wide array of substituents by reacting 4-chloro-3-methylcinnoline with various nucleophiles. For instance, reactions with amines, thiols, and alkoxides can yield the corresponding 4-amino, 4-thio, and 4-alkoxy derivatives. The reactivity of the 4-chloro position is enhanced by the electron-withdrawing nature of the pyridazine (B1198779) ring. mdpi.com
The table below summarizes potential nucleophilic substitution reactions on 4-chloro-3-methylcinnoline, based on the known reactivity of similar chloro-substituted nitrogen heterocycles. nih.govmdpi.comresearchgate.net
| Nucleophile | Reagent Example | Product |
| Amine | Aniline (B41778) | 3-Methyl-4-(phenylamino)cinnoline |
| Thiol | Sodium thiomethoxide | 3-Methyl-4-(methylthio)cinnoline |
| Alkoxide | Sodium methoxide | 4-Methoxy-3-methylcinnoline |
| Azide | Sodium azide | 4-Azido-3-methylcinnoline |
| Hydrazine (B178648) | Hydrazine hydrate (B1144303) | 4-Hydrazino-3-methylcinnoline |
Furthermore, electrophilic substitution reactions on the benzene ring of the cinnoline nucleus are also possible. The directing effects of the existing substituents would influence the position of substitution.
Reduction and Oxidation Reactions of this compound and its Derivatives
Reduction Reactions:
The cinnoline ring system can undergo reduction under various conditions. Catalytic hydrogenation is a common method for the reduction of the heterocyclic ring. For instance, cinnoline and its derivatives can be reduced to their 1,4-dihydro counterparts using catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source. thieme-connect.com A flow-based hydrogenation process has been described for the conversion of cinnolines into their 1,4-dihydrocinnoline (B8695256) counterparts. thieme-connect.com
Alternatively, reduction of the pyridazine ring can be achieved using other reducing agents. While specific conditions for this compound are not detailed, related N-heteroarenes like quinolines can be reduced to tetrahydroquinolines using iodine as a catalyst with a hydroborane such as HBpin. rsc.org
The following table outlines potential reduction products of this compound based on the reactivity of related cinnoline systems.
| Reagent/Catalyst | Product |
| H₂ / Pd/C | 3-Methyl-1,4-dihydro-4-cinnolinol |
| I₂ / HBpin | 3-Methyl-1,2,3,4-tetrahydro-4-cinnolinol |
Oxidation Reactions:
The methyl group at the 3-position of the cinnoline ring is a potential site for oxidation. In related heterocyclic systems like methylquinolines, the methyl group can be oxidized to a formyl or carboxylic acid group using appropriate oxidizing agents. researchgate.netyoutube.com For example, metal-free chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes has been reported. researchgate.net Vigorous oxidation of methylquinolines can lead to the formation of pyridine carboxylic acid derivatives. youtube.com
The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation. Milder oxidizing agents might convert the methyl group to an aldehyde, while stronger oxidizing agents could lead to the corresponding carboxylic acid.
The table below presents potential oxidation products of the methyl group in this compound.
| Oxidizing Agent | Potential Product |
| Mild Oxidant (e.g., SeO₂) | 4-Hydroxycinnoline-3-carbaldehyde |
| Strong Oxidant (e.g., KMnO₄) | 4-Hydroxycinnoline-3-carboxylic acid |
It is important to note that the benzene ring of the cinnoline system can also be susceptible to oxidation under harsh conditions, potentially leading to ring cleavage.
Theoretical and Computational Chemistry Studies on 3 Methyl 4 Cinnolinol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 3-Methyl-4-cinnolinol. These methods provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used level of theory for such heterocyclic systems, providing a good balance between accuracy and computational cost.
Molecular Geometry: DFT calculations can be employed to determine the optimized molecular geometry of 3-Methylcinnolin-4(1H)-one. These calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. For the parent compound, cinnoline-4-carboxylic acid, DFT calculations have been used to determine its geometric parameters. ijastems.org It is anticipated that the cinnolinone ring of 3-Methylcinnolin-4(1H)-one is nearly planar, with the methyl group introducing some out-of-plane character.
Electronic Properties and Reactivity Descriptors: The electronic properties of a molecule are crucial for understanding its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For similar heterocyclic compounds, DFT calculations have been used to determine these parameters and predict reactivity. journalcjast.com
The following table illustrates hypothetical DFT-calculated electronic properties for 3-Methylcinnolin-4(1H)-one, based on typical values for related structures.
| Property | Description | Predicted Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.8 eV |
| Global Hardness (η) | (I - A) / 2 | 2.35 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -4.15 eV |
| Global Electrophilicity (ω) | μ² / (2η) | 3.67 eV |
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 3-Methylcinnolin-4(1H)-one, the MEP would likely show a negative potential (red and yellow regions) around the carbonyl oxygen and the nitrogen atoms, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms would exhibit a positive potential (blue regions), marking them as sites for nucleophilic attack.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy for electronic structure calculations compared to DFT, albeit at a greater computational expense. These methods are particularly useful for obtaining precise energy values and for systems where electron correlation is significant.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.
Conformational Analysis: While the cinnolinone ring is relatively rigid, the methyl group can rotate. MD simulations can be used to explore the rotational barrier of the methyl group and identify the most stable rotameric conformations. Although the energy differences are expected to be small, these preferences can influence crystal packing and intermolecular interactions.
Intermolecular Interactions: In a condensed phase, such as in solution or a biological environment, this compound will engage in various intermolecular interactions. MD simulations can model these interactions, such as hydrogen bonding between the N-H group and the carbonyl oxygen with solvent molecules (e.g., water) or with amino acid residues in a protein's active site. Such simulations are crucial for understanding the solvation of the molecule and for predicting its binding affinity to biological targets. MD simulations have been successfully applied to study the interactions of similar quinoline (B57606) derivatives with enzymes. inpressco.com
Structure-Reactivity Relationship Studies through Computational Approaches
Computational approaches are instrumental in establishing structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). These studies correlate the structural or electronic features of a series of related compounds with their chemical reactivity or biological activity.
For a class of compounds like substituted cinnolinones, QSAR models can be developed to predict their activity based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
A hypothetical QSAR study on a series of substituted cinnolinones might reveal that electron-withdrawing substituents on the benzene (B151609) ring increase a particular biological activity by lowering the LUMO energy and making the molecule a better electron acceptor. Conversely, bulky substituents at a specific position might decrease activity due to steric hindrance. QSAR studies have been successfully applied to cinnoline-based inhibitors of various enzymes. ijastems.org
The following table presents a hypothetical set of descriptors that could be used in a QSAR study of cinnolinone derivatives.
| Descriptor | Type | Relevance to Reactivity/Activity |
| HOMO Energy | Electronic | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Electronic | Relates to the molecule's ability to accept electrons. |
| Dipole Moment | Electronic | Influences intermolecular interactions and solubility. |
| Molecular Volume | Steric | Affects binding to target sites. |
| LogP | Hydrophobic | Relates to the molecule's partitioning between aqueous and lipid phases. |
Through such computational studies, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, guiding further experimental work and the rational design of new functional molecules.
Future Research Perspectives on 3 Methyl 4 Cinnolinol
Development of Novel and Sustainable Synthetic Pathways for Enhanced Yield and Selectivity
Current synthetic routes to the cinnoline (B1195905) core, such as the Richter and Widman-Stoermer syntheses, provide a foundational framework. thieme-connect.delnigchrm.insmolecule.com However, these classical methods often involve harsh conditions and may lack the efficiency and sustainability demanded by modern chemistry. A significant future research direction lies in the development of novel, greener synthetic methodologies for 3-Methyl-4-cinnolinol.
One promising approach involves the use of microwave-assisted organic synthesis (MAOS). This technique has the potential to significantly reduce reaction times, improve yields, and enhance selectivity by providing uniform and rapid heating. ijper.org The application of MAOS to the cyclization reactions forming the cinnoline ring could lead to more efficient and environmentally benign processes.
Furthermore, the exploration of transition-metal-free catalytic systems is a critical area of investigation. Research into base-promoted or other metal-free cyclization reactions could offer more sustainable and cost-effective synthetic routes, avoiding the use of potentially toxic and expensive metal catalysts.
Future research should systematically investigate various starting materials, catalysts, and solvent systems to optimize the synthesis of this compound. The use of greener solvents, such as water or ethanol, should be prioritized to align with the principles of sustainable chemistry. A comparative analysis of different synthetic strategies is essential to identify the most efficient, scalable, and environmentally friendly pathway.
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced selectivity. | Optimization of microwave parameters (temperature, time, power) for cyclization. |
| Transition-Metal-Free Catalysis | Avoidance of toxic and expensive metals, milder reaction conditions. | Exploration of organocatalysts or base-promoted cyclization mechanisms. |
| Green Solvents | Reduced environmental impact and improved safety profile. | Investigation of reaction feasibility and efficiency in water, ethanol, or other benign solvents. |
| One-Pot Reactions | Increased efficiency, reduced waste generation. | Designing multi-component reactions that lead directly to the target molecule. |
Advanced Spectroscopic and Analytical Techniques for Detailed Characterization of Intermediates and Products
A thorough understanding of this compound and its synthesis requires detailed structural characterization of the final product and any reaction intermediates. While standard spectroscopic techniques such as 1D NMR (¹H and ¹³C), IR, and mass spectrometry are fundamental, future research should employ more advanced analytical methods to gain deeper structural insights.
Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be invaluable for the unambiguous assignment of all proton and carbon signals. mdpi.com This is particularly important for confirming the regiochemistry of the substitution on the cinnoline ring and for identifying subtle structural features.
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound and its intermediates with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) experiments can provide valuable information about the fragmentation patterns of the molecule, which can aid in structural elucidation and the identification of unknown byproducts.
Elucidation of Complex Reaction Mechanisms and Kinetic Profiles
A detailed understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Future research should focus on elucidating the step-by-step molecular transformations that occur during the formation of the cinnoline ring.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a powerful tool for modeling reaction pathways, calculating the energies of intermediates and transition states, and predicting the most likely reaction mechanism. These theoretical studies can provide insights that are difficult to obtain through experimental methods alone.
Experimental mechanistic studies could involve the use of isotopic labeling to track the fate of specific atoms throughout the reaction. The isolation and characterization of reaction intermediates, where possible, would provide direct evidence for the proposed mechanistic steps.
Kinetic studies are also essential for understanding the factors that influence the rate of the reaction. By systematically varying parameters such as temperature, concentration of reactants, and catalyst loading, it is possible to determine the rate law for the reaction and gain insights into the rate-determining step. This information is critical for process optimization and scaling up the synthesis.
Exploration of Structure-Function Relationships within the Cinnolinol Framework
The cinnoline scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. ijper.orgpnrjournal.comgrowingscience.comresearchgate.netthepharmajournal.com A key area for future research is to explore the structure-function relationships of this compound and its analogues to understand how specific structural features influence their biological activity.
Systematic modifications of the this compound structure should be undertaken to probe the importance of the methyl group at the 3-position and the hydroxyl group at the 4-position. For instance, varying the size and electronic properties of the substituent at the 3-position (e.g., replacing the methyl group with ethyl, propyl, or phenyl groups) could reveal important insights into the steric and electronic requirements for biological activity.
Similarly, the role of the 4-hydroxyl group can be investigated by synthesizing analogues where it is replaced with other functional groups, such as a methoxy group or a hydrogen atom. These studies will help to determine if the hydroxyl group is acting as a hydrogen bond donor or acceptor, or if it is involved in other key interactions with biological targets.
In silico molecular docking studies can be used to predict how this compound and its analogues might bind to the active sites of various enzymes or receptors. These computational models can help to rationalize the observed biological activities and guide the design of new, more potent compounds. A comprehensive screening of this compound against a panel of biological targets will be the first step in identifying its potential therapeutic applications and will form the basis for future lead optimization efforts.
Q & A
Q. What analytical techniques are recommended to confirm the purity and structural identity of 3-Methyl-4-cinnolinol in synthetic workflows?
To ensure purity and structural integrity, combine chromatographic and spectroscopic methods:
- High-Performance Liquid Chromatography (HPLC) for quantifying purity and detecting impurities.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify molecular structure and functional groups.
- Mass Spectrometry (MS) for accurate molecular weight confirmation. Cross-referencing these methods minimizes errors in characterization. For reproducibility, document solvent systems, column specifications, and acquisition parameters in detail .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Controlled Variables : Test stability across pH 2–12 (using buffer systems) and temperatures (e.g., 25°C, 40°C, 60°C).
- Time Points : Sample at intervals (e.g., 0h, 24h, 72h) to track degradation kinetics.
- Analytical Endpoints : Use UV-Vis spectroscopy or HPLC to quantify remaining compound. Include a negative control (e.g., inert solvent) and triplicate runs to ensure reliability. Statistical tools like ANOVA can identify significant degradation trends .
Q. What protocols are essential for safely handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Storage : Keep in airtight, light-resistant containers at 4°C for short-term use or –20°C for long-term stability. Reference safety data sheets (SDS) for acute toxicity and disposal guidelines. Document all protocols in compliance with institutional ethics committees .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Assay Validation : Confirm assay specificity using positive/negative controls (e.g., known inhibitors or solvents).
- Dose-Response Curves : Test multiple concentrations to identify non-linear effects or off-target interactions.
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, incubation times) from conflicting studies. Address variability by standardizing protocols and using orthogonal assays (e.g., enzymatic vs. cellular assays) .
Q. What computational strategies are effective for predicting the reactivity and binding modes of this compound with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases).
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactive sites.
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over nanoseconds. Validate predictions with experimental mutagenesis or kinetic studies. Report force fields and solvation models for reproducibility .
Q. How should researchers design a structure-activity relationship (SAR) study for this compound derivatives?
- Scaffold Modification : Synthesize analogs with substitutions at the methyl or cinnolinol groups.
- Biological Testing : Screen derivatives against target assays (e.g., IC₅₀ determinations).
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, steric bulk) to activity. Include a table summarizing key analogs, their modifications, and bioactivity results (example below). Ensure ethical approval for biological testing .
Methodological Notes
- Data Presentation : Raw data (e.g., spectral files) should be archived in appendices, while processed data (e.g., kinetic plots) belong in the main text .
- Ethical Compliance : Declare ethics committee approvals and data collection protocols per institutional guidelines .
- Reproducibility : Use platforms like Zenodo to share synthetic procedures and computational scripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
